Oleyl trifluoromethyl ketone

Description

Properties

IUPAC Name |

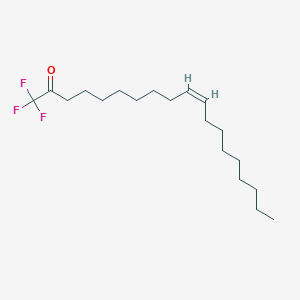

(Z)-1,1,1-trifluorononadec-10-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H33F3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(23)19(20,21)22/h9-10H,2-8,11-17H2,1H3/b10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOJGXPSMVNTNQL-KTKRTIGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H33F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Oleyl Trifluoromethyl Ketone

Introduction: A Tale of Two Moieties

Oleyl trifluoromethyl ketone (OTFMK) is a powerful chemical probe and potential therapeutic lead compound designed to investigate and modulate lipid signaling pathways. Its structure is a deliberate fusion of two functionally critical moieties: a long, unsaturated oleyl group and a highly reactive trifluoromethyl ketone (TFMK) "warhead." The oleyl tail acts as a molecular mimic, granting the compound affinity for the active sites of enzymes that process endogenous fatty acid substrates like oleamide or arachidonic acid. The TFMK group, in turn, is the engine of inhibition, leveraging unique principles of fluorine chemistry to disable the target enzyme. This guide will provide an in-depth exploration of the core mechanisms underpinning OTFMK's action, its primary enzymatic targets, and the experimental methodologies required to validate its activity.

The Trifluoromethyl Ketone Warhead: A Master of Deception

To understand the action of OTFMK, one must first appreciate the chemical properties of the TFMK functional group. It is a privileged motif in modern medicinal chemistry, particularly for the inhibition of hydrolytic enzymes like proteases, esterases, and amidases.[1][2]

The potent inhibitory capacity of the TFMK group stems from two key electronic features:

-

Enhanced Electrophilicity : The three fluorine atoms are intensely electron-withdrawing, pulling electron density away from the adjacent carbonyl carbon. This creates a highly electrophilic center, far more reactive to nucleophilic attack than a standard ketone.[3][4]

-

Hydrate Stability : In an aqueous environment, such as the cellular milieu or an enzyme's active site, the electrophilic TFMK carbonyl readily undergoes nucleophilic attack by water to form a gem-diol (hydrate).[4][5] Unlike with typical ketones, this hydrated form is remarkably stable. This stability is critical, as the tetrahedral geometry of the gem-diol is a superb mimic of the transition state formed during the enzymatic hydrolysis of amide or ester bonds.[6][7]

By presenting itself as a stabilized transition-state analog, the TFMK moiety effectively "deceives" the enzyme, promoting a binding affinity that is orders of magnitude greater than that of the substrate itself.

Primary Molecular Target: Fatty Acid Amide Hydrolase (FAAH)

The principal and most well-characterized target of this compound is Fatty Acid Amide Hydrolase (FAAH).[8] FAAH is a serine hydrolase that plays a crucial role in terminating the signaling of the endocannabinoid system.[8] It is the primary catabolic enzyme for a class of neuromodulatory fatty acid amides (FAAs), including anandamide and the sleep-inducing lipid, oleamide.[8]

By hydrolyzing these signaling lipids, FAAH regulates processes such as pain, inflammation, and mood. Inhibition of FAAH leads to an accumulation of endogenous FAAs, potentiating their signaling and producing analgesic and anti-inflammatory effects.

OTFMK is an analogue of oleic acid where the carboxylic acid group is replaced by the TFMK warhead.[8] This structural mimicry directs the inhibitor to the FAAH active site. Once positioned, the catalytic serine residue of FAAH initiates what it "perceives" as a standard hydrolytic reaction.

The Mechanism of Covalent Inhibition

The interaction between OTFMK and FAAH is not a simple competitive binding event; it is a mechanism-based covalent modification.

-

Binding: The oleyl tail of OTFMK docks into the hydrophobic substrate-binding channel of FAAH.

-

Nucleophilic Attack: The hydroxyl group of the active site serine (a potent nucleophile within the catalytic triad) attacks the highly electrophilic carbonyl carbon of the TFMK group.

-

Hemiketal Formation: This attack does not lead to hydrolysis. Instead, it forms a stable, covalent hemiketal adduct between the inhibitor and the enzyme.[3][6] This adduct is analogous to the tetrahedral intermediate of substrate hydrolysis but is far more stable, effectively trapping the enzyme in an inactive state.

This slow, tight-binding, and effectively irreversible inhibition is a hallmark of TFMK inhibitors against serine hydrolases.[3] The potency of this interaction is significant, with studies showing that 10 µM OTFMK can inhibit over 94% of both human and rat FAAH activity in cellular assays.[8]

Potential for Cross-Reactivity: The Phospholipase A₂ Superfamily

Given its structure as a fatty acid mimic, it is logical to consider other lipid-processing enzymes as potential secondary or off-targets for OTFMK. The Phospholipase A₂ (PLA₂) superfamily is a prime candidate class for such interactions. PLA₂ enzymes hydrolyze the sn-2 position of membrane glycerophospholipids to release a free fatty acid, most notably arachidonic acid.[9]

-

Cytosolic PLA₂ (cPLA₂): This enzyme is a key player in inflammation. It specifically releases arachidonic acid, which is the precursor for pro-inflammatory mediators like prostaglandins and leukotrienes.[10][11]

-

Calcium-Independent PLA₂ (iPLA₂): This group of enzymes is involved in basal phospholipid remodeling and membrane homeostasis.[12][13]

Both cPLA₂ and iPLA₂ have active site serine residues and process long-chain fatty acyl substrates, making them plausible targets for an inhibitor like OTFMK. While direct inhibition of PLA₂ by OTFMK is not as extensively documented as its effect on FAAH, any research program utilizing this compound should include counter-screening against relevant PLA₂ isoforms to determine its selectivity profile. Such studies are crucial for interpreting cellular or in vivo results, as inhibition of PLA₂ could produce confounding anti-inflammatory effects.[14][15]

Quantitative Inhibitor Profile

The following table summarizes the known inhibitory activity of this compound. A comprehensive characterization would involve determining Kᵢ and kᵢₙₐcₜ/Kᵢ values to fully describe its slow-binding and potentially irreversible nature.

| Target Enzyme | Species | Assay System | Concentration | % Inhibition | Reference |

| FAAH | Human | Transfected COS-7 Cells | 10 µM | 95.7% | [8] |

| FAAH | Rat | Transfected COS-7 Cells | 10 µM | 94.8% | [8] |

Experimental Protocol: In Vitro Characterization of Hydrolase Inhibition

This protocol provides a self-validating framework for determining the inhibitory potency (IC₅₀) of a compound like OTFMK against a target hydrolase (e.g., FAAH or PLA₂).

Rationale: The causality of this protocol rests on measuring the rate of product formation from a fluorogenic substrate. An inhibitor will decrease this rate in a dose-dependent manner. The inclusion of pre-incubation steps is critical for slow-binding or irreversible inhibitors like TFMKs, as their apparent potency increases with time.[3][16]

Materials

-

Recombinant human FAAH (or other target enzyme)

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0, 1 mM EDTA

-

Fluorogenic Substrate (e.g., an arachidonoyl-based substrate with a fluorescent reporter)

-

Inhibitor Stock: OTFMK dissolved in DMSO (e.g., 10 mM)

-

DMSO (for vehicle control)

-

96-well black microplates

-

Fluorescence plate reader

Methodology

-

Inhibitor Dilution Series:

-

Prepare a serial dilution of the OTFMK stock solution in DMSO. Then, perform a second dilution of this series into the Assay Buffer to create working solutions at a constant, low percentage of DMSO (e.g., 1-2%). This minimizes solvent effects.

-

-

Enzyme Preparation:

-

Dilute the recombinant enzyme stock to a working concentration in ice-cold Assay Buffer. The final concentration should be chosen to yield a robust linear signal within a 15-30 minute reaction time.

-

-

Pre-incubation (Trustworthiness Check):

-

To test for time-dependent inhibition, run the assay with varying pre-incubation times.

-

In the microplate, add 25 µL of each OTFMK working dilution (and a vehicle control with DMSO only).

-

Add 50 µL of the diluted enzyme solution to each well.

-

Incubate the plate at room temperature for a set time (e.g., 0, 15, 30, and 60 minutes). This allows the inhibitor to bind to the enzyme before the substrate is introduced.

-

-

Reaction Initiation:

-

Prepare the substrate solution in Assay Buffer.

-

To initiate the reaction, add 25 µL of the substrate solution to all wells simultaneously using a multichannel pipette. The final volume is 100 µL.

-

-

Kinetic Measurement:

-

Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation/emission wavelengths for the chosen substrate.

-

Measure the fluorescence every 60 seconds for 20-30 minutes.

-

-

Data Analysis:

-

For each well, calculate the reaction rate (V) by determining the slope of the linear portion of the fluorescence vs. time plot.

-

Normalize the rates by expressing them as a percentage of the vehicle control (uninhibited) rate.

-

Plot the % Activity against the logarithm of the OTFMK concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Conclusion

This compound is a sophisticated chemical tool that operates through a well-defined, mechanism-based process. Its inhibitory action is driven by the high electrophilicity of the TFMK warhead, which facilitates the formation of a stable, covalent hemiketal adduct with the catalytic serine of its primary target, FAAH. The oleyl tail provides the necessary specificity to direct the inhibitor to the active site of enzymes that process fatty acid substrates. Researchers employing OTFMK should remain mindful of its potential for cross-reactivity with other serine hydrolases involved in lipid metabolism, such as members of the PLA₂ superfamily, and employ rigorous, time-dependent kinetic assays to fully characterize its inhibitory profile. A thorough understanding of this mechanism is paramount for the accurate interpretation of experimental results and for guiding future drug development efforts.

References

- cPLA2 Inhibitors | SCBT. Santa Cruz Biotechnology.

- What are cPLA2α inhibitors and how do they work? (2024). Synapse.

- cPLA2 inhibitors. ChemDiv.

- Small-molecule inhibitors as potential therapeutics and as tools to understand the role of phospholipases A2. (2018). PubMed Central.

- Common inhibitors of phospholipases A 2. (2018).

- Calcium-independent phospholipase A2 inhibitor produces an analgesic effect in a rat model of neuropathic pain by reducing central sensitization in the dorsal horn. (2021). PubMed.

- Inhibition of calcium-independent phospholipase A2 prevents arachidonic acid incorporation and phospholipid remodeling in P388D1 macrophages. (1995). PNAS.

- A potent trifluoromethyl ketone histone deacetylase inhibitor exhibits class-dependent mechanism of action. (2015). RSC Publishing.

- A potent trifluoromethyl ketone histone deacetylase inhibitor exhibits class-dependent mechanism of action. (2015). SciSpace.

- What are PLA2 inhibitors and how do they work? (2024).

- A potent trifluoromethyl ketone histone deacetylase inhibitor exhibits class-dependent mechanism of action. (2016).

- INHIBITION OF CALCIUM INDEPENDENT PHOSPHOLIPASE A2 PREVENTS INFLAMMATORY MEDIATOR PRODUCTION IN PULMONARY MICROVASCULAR ENDOTHELIUM. (2011). PubMed Central.

- Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones. (2018). PubMed Central.

- Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. (2007). PubMed Central.

- This compound - Potent FAAH Inhibitor. APExBIO.

- Calcium-independent phospholipases A2 and their roles in biological processes and diseases. (2012). PubMed Central.

- Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. (2021). PubMed Central.

- Fluoro ketone inhibitors of hydrolytic enzymes. (1986). PubMed.

- Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. (2021). Beilstein Journals.

- Intramolecular PCET of α‐Keto Acids: Synthesis of Trifluoromethyl Ketones via Ketyl Radicals. (2022). PubMed Central.

- Synthesis of trifluoromethyl ketones.Organic Chemistry Portal.

- The Enhanced Reactivity of Trifluoromethyl Ketones: A Technical Guide for Drug Development Professionals. (2025). Benchchem.

Sources

- 1. Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trifluoromethyl ketone synthesis [organic-chemistry.org]

- 3. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. A potent trifluoromethyl ketone histone deacetylase inhibitor exhibits class-dependent mechanism of action - MedChemComm (RSC Publishing) DOI:10.1039/C5MD00451A [pubs.rsc.org]

- 6. Fluoro ketone inhibitors of hydrolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]

- 8. apexbt.com [apexbt.com]

- 9. Small-molecule inhibitors as potential therapeutics and as tools to understand the role of phospholipases A2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What are cPLA2α inhibitors and how do they work? [synapse.patsnap.com]

- 11. cPLA2 inhibitors [chemdiv.com]

- 12. pnas.org [pnas.org]

- 13. Calcium-independent phospholipases A2 and their roles in biological processes and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. What are PLA2 inhibitors and how do they work? [synapse.patsnap.com]

- 15. INHIBITION OF CALCIUM INDEPENDENT PHOSPHOLIPASE A2 PREVENTS INFLAMMATORY MEDIATOR PRODUCTION IN PULMONARY MICROVASCULAR ENDOTHELIUM - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scispace.com [scispace.com]

An In-depth Technical Guide to Oleyl Trifluoromethyl Ketone (OTFK) as a Fatty Acid Amide Hydrolase (FAAH) Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Abstract: This guide provides a comprehensive technical overview of Oleyl Trifluoromethyl Ketone (OTFK), a potent inhibitor of Fatty Acid Amide Hydrolase (FAAH). We delve into the molecular mechanism of inhibition, present detailed protocols for its synthesis and in vitro evaluation, and discuss its application as a critical research tool. This document is designed to equip researchers with the necessary knowledge to effectively utilize OTFK in studies of the endocannabinoid system and beyond.

Introduction: The Significance of FAAH Inhibition

The endocannabinoid system (ECS) is a crucial neuromodulatory network that influences a wide array of physiological processes, including pain, mood, memory, and inflammation. A key regulatory component of the ECS is the enzyme Fatty Acid Amide Hydrolase (FAAH), a serine hydrolase responsible for the degradation of a class of signaling lipids known as N-acylethanolamines (NAEs), most notably the endocannabinoid anandamide (AEA).[1][2][3]

By hydrolyzing AEA into arachidonic acid and ethanolamine, FAAH terminates its signaling activity.[1] Consequently, inhibiting FAAH leads to an elevation of endogenous anandamide levels, potentiating its effects at cannabinoid receptors (CB1 and CB2) and other targets.[3][4][5] This mechanism has positioned FAAH as a compelling therapeutic target for conditions such as anxiety, pain, and neurodegenerative diseases, with the advantage of avoiding the psychotropic side effects associated with direct CB1 receptor agonists.[4][6][7]

This compound (OTFK) has emerged as a powerful and widely used tool in the study of FAAH. It is an analog of oleamide, an endogenous fatty acid amide, where the carboxylic acid is replaced by a highly electrophilic trifluoromethyl ketone (TFMK) "warhead".[8] This structural mimicry allows it to be recognized by the FAAH active site, leading to potent and effective inhibition.

Mechanism of Action: Covalent Inhibition by OTFK

Trifluoromethyl ketones are a well-established class of inhibitors for serine hydrolases.[6][9] Their inhibitory power stems from the strong electron-withdrawing nature of the three fluorine atoms, which renders the ketone's carbonyl carbon highly electrophilic.[9][10]

The inhibition of FAAH by OTFK follows a two-step kinetic model characteristic of covalent inhibitors:[11][12][13][14]

-

Reversible Binding (E·I): OTFK first binds reversibly to the FAAH active site, forming an initial enzyme-inhibitor complex. This binding is guided by the structural similarity of the oleyl chain to the enzyme's natural substrates.

-

Covalent Adduct Formation (E-I): The catalytic serine residue in the FAAH active site (Ser241) performs a nucleophilic attack on the electrophilic carbonyl carbon of the TFMK group.[6][15] This attack does not lead to hydrolysis, as with a substrate, but instead forms a stable, covalent hemiacetal adduct.[16][17] This adduct effectively and irreversibly inactivates the enzyme.

The stability of this hemiacetal prevents the enzyme from completing its catalytic cycle, thus blocking substrate turnover. The potency of TFMK inhibitors is often described by the second-order rate constant k_inact/K_i, which reflects both the initial binding affinity (K_i) and the maximum rate of inactivation (k_inact).[14]

Caption: Figure 1: Mechanism of FAAH Covalent Inhibition by OTFK.

Chemical Properties & Synthesis Overview

A reliable supply of well-characterized inhibitor is paramount for reproducible research.

Key Properties of this compound

| Property | Value |

| Molecular Formula | C₁₉H₃₃F₃O |

| Molecular Weight | 346.46 g/mol |

| Appearance | Typically supplied as a solution in ethanol or other organic solvent[8] |

| Inhibitory Potency | Potent inhibitor of both human and rat FAAH, with >94% inhibition observed at 10 µM[8] |

Representative Synthesis Protocol

Trifluoromethyl ketones can be synthesized from corresponding esters or carboxylic acids.[18] A common laboratory-scale method involves the nucleophilic trifluoromethylation of an oleic acid derivative.[19][20][21]

Principle: This synthesis utilizes a nucleophilic trifluoromethylating agent, such as Ruppert's reagent (TMSCF₃) or fluoroform (HCF₃) with a strong base, to attack an activated form of oleic acid, such as an ester or acid chloride.

Step-by-Step Protocol (Conceptual):

-

Activation of Oleic Acid: Convert oleic acid to a more reactive species, such as methyl oleate. This is a standard esterification reaction.

-

Generation of Trifluoromethyl Anion: A trifluoromethyl source (e.g., fluoroform) is deprotonated by a strong, non-nucleophilic base (e.g., potassium hexamethyldisilazide, KHMDS) in an appropriate solvent like triglyme at low temperature (-40 °C).[19][20]

-

Nucleophilic Addition: The resulting trifluoromethyl anion attacks the carbonyl carbon of the methyl oleate.

-

Workup and Purification: The reaction is quenched, and the resulting hemiacetal intermediate is hydrolyzed to the ketone. The final product, OTFK, is then purified using standard chromatographic techniques (e.g., silica gel chromatography).

Self-Validating System Insight: Each synthesis batch should be validated for identity and purity. High-Resolution Mass Spectrometry (HRMS) confirms the molecular weight, while ¹H and ¹⁹F NMR spectroscopy confirms the structure and absence of significant impurities. Purity is typically assessed by HPLC, with a target of >95% for use in quantitative biological assays.

Experimental Evaluation: A Guide to In Vitro Characterization

Determining the potency and kinetics of OTFK inhibition is a foundational experiment for any research program utilizing this tool.

Protocol: In Vitro Fluorometric FAAH Inhibition Assay

This protocol describes a robust method for determining the IC₅₀ value of OTFK against FAAH using a commercially available fluorogenic substrate. The principle relies on FAAH hydrolyzing a substrate like AMC-arachidonoyl amide, which releases the fluorescent product 7-amino-4-methylcoumarin (AMC).[1][2] The rate of fluorescence increase is directly proportional to FAAH activity.[22]

Materials:

-

Recombinant human or rat FAAH

-

FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)[1][23]

-

This compound (OTFK) dissolved in DMSO

-

Fluorogenic Substrate (e.g., AMC-arachidonoyl amide)[1]

-

96-well black, flat-bottom microplates

-

Fluorescence microplate reader (Excitation: 340-360 nm, Emission: 450-465 nm)[1][22]

Experimental Workflow:

Caption: Figure 2: Workflow for In Vitro FAAH Inhibition Assay.

Step-by-Step Procedure:

-

Reagent Preparation:

-

Prepare serial dilutions of OTFK in FAAH Assay Buffer. A typical starting range is from 100 µM down to 10 pM. Ensure the final DMSO concentration in the well is ≤1%.

-

Dilute the FAAH enzyme stock to the desired working concentration in ice-cold FAAH Assay Buffer.

-

Prepare the FAAH substrate working solution according to the manufacturer's instructions.

-

-

Assay Plate Setup (in a 96-well black plate):

-

Test Wells: Add a fixed volume of assay buffer and the OTFK serial dilutions.

-

100% Activity Control: Add assay buffer and vehicle (DMSO) instead of inhibitor.

-

Background Control: Add assay buffer, vehicle, and no enzyme.

-

-

Enzyme Addition & Pre-incubation:

-

Add the diluted FAAH enzyme to all wells except the Background Control wells.

-

Causality Insight: Incubate the plate for 5-15 minutes at 37°C. This pre-incubation step is critical for covalent inhibitors like OTFK. It allows time for the irreversible covalent bond to form between the inhibitor and the enzyme before the substrate is introduced, providing a more accurate measure of potency.[24]

-

-

Reaction Initiation:

-

Initiate the reaction by adding the FAAH substrate to all wells.

-

-

Kinetic Measurement:

-

Immediately place the plate in a fluorescence reader pre-heated to 37°C.

-

Measure fluorescence kinetically for 30-60 minutes, taking readings every 1-2 minutes.[22]

-

-

Data Analysis:

-

For each well, calculate the initial reaction rate (V) from the linear portion of the kinetic curve (fluorescence units per minute).

-

Subtract the average rate of the Background Control from all other wells.

-

Calculate the percent inhibition for each OTFK concentration: % Inhibition = (1 - (V_inhibitor / V_vehicle)) * 100

-

Plot the % Inhibition against the logarithm of the OTFK concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Selectivity Profiling

Trustworthiness Insight: A crucial aspect of characterizing any inhibitor is to determine its selectivity. While OTFK is a potent FAAH inhibitor, trifluoromethyl ketones can potentially inhibit other serine hydrolases.[25] Therefore, a comprehensive evaluation involves screening OTFK against a panel of related enzymes (e.g., MAGL, ABHD6, proteases). This can be done using activity-based protein profiling (ABPP) or by running individual enzymatic assays for key off-targets. High selectivity for FAAH is a key indicator of a useful and reliable research tool, minimizing confounding effects from off-target inhibition.[15]

Conclusion

This compound is an indispensable tool for researchers investigating the endocannabinoid system. Its mechanism as a potent, covalent inhibitor of FAAH is well-understood, allowing for the controlled elevation of endogenous anandamide levels in both in vitro and in vivo settings.[4][7] By following robust, self-validating experimental protocols as outlined in this guide, scientists can generate reliable and reproducible data, furthering our understanding of the physiological and pathological roles of FAAH and paving the way for novel therapeutic strategies.

References

- Developing a Cell-Based Assay with FAAH-IN-2: Applic

- Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate St

- Kinetic analysis of covalent and irreversible inhibitors - CarnaBio USA, Inc.

- Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate St

- Covalent drugs and inhibitors characterization based on kinetic...

- The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC. J Med Chem.

- A Perspective on the Kinetics of Covalent and Irreversible Inhibition - PubMed. SLAS Discov.

- This compound - Potent FAAH Inhibitor - APExBIO.

- Fatty Acid Amide Hydrolase Inhibitor Screening Assay Kit - Cayman Chemical.

- Application Notes and Protocols for Studying Anandamide Metabolism Using FAAH Inhibitor 2 - Benchchem.

- Fatty Acid Amide Hydrolase (FAAH) Activity Assay Kit (Fluorometric).

- Inhibition of serine proteases by peptidyl fluoromethyl ketones - PubMed - NIH. Biochemistry.

- Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes - PubMed Central. J Am Chem Soc.

- Exceptionally potent inhibitors of fatty acid amide hydrolase: The enzyme responsible for degradation of endogenous oleamide and anandamide. PNAS.

- FAAH Inhibitor Screening Assay Kit - Cre

- Inhibition of serine proteases by peptidyl fluoromethyl ketones (Journal Article) | OSTI.GOV. Biochemistry.

- Trifluoromethyl ketone inhibitors of fatty acid amide hydrolase: a probe of structural and conformational features contributing to inhibition - PubMed. Bioorg Med Chem Lett.

- This compound - MySkinRecipes.

- Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study - PubMed Central. J R Soc Interface.

- Inhibition of serine proteases by peptidyl fluoromethyl ketones - ACS Public

- Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - Beilstein Journals. Beilstein J Org Chem.

- Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC - PubMed Central. Bioorg Med Chem Lett.

- Synthesis of trifluoromethyl ketones - Organic Chemistry Portal.

- Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PubMed. Beilstein J Org Chem.

- Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - Beilstein Journals. Beilstein J Org Chem.

- A New Generation Fatty Acid Amide Hydrolase Inhibitor Protects Against Kainate-Induced Excitotoxicity - NIH. Neuropsychopharmacology.

- Effects of Fatty Acid Amide Hydrolase (FAAH) Inhibitors in Non-Human Primate Models of Nicotine Reward and Relapse - PubMed Central. Neuropsychopharmacology.

- Effects of fatty acid amide hydrolase (FAAH)

- Anti-Inflammatory Effects by Pharmacological Inhibition or Knockdown of Fatty Acid Amide Hydrolase in BV2 Microglial Cells - MDPI. Int J Mol Sci.

Sources

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. FAAH Inhibitor Screening Assay Kit - Creative BioMart [creativebiomart.net]

- 3. mdpi.com [mdpi.com]

- 4. Effects of Fatty Acid Amide Hydrolase (FAAH) Inhibitors in Non-Human Primate Models of Nicotine Reward and Relapse - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of fatty acid amide hydrolase (FAAH) inhibitors on working memory in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A New Generation Fatty Acid Amide Hydrolase Inhibitor Protects Against Kainate-Induced Excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. apexbt.com [apexbt.com]

- 9. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States - Watch Related Videos [visualize.jove.com]

- 12. shop.carnabio.com [shop.carnabio.com]

- 13. Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A Perspective on the Kinetics of Covalent and Irreversible Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Inhibition of serine proteases by peptidyl fluoromethyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Inhibition of serine proteases by peptidyl fluoromethyl ketones (Journal Article) | OSTI.GOV [osti.gov]

- 18. Trifluoromethyl ketone synthesis [organic-chemistry.org]

- 19. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]

- 20. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. beilstein-journals.org [beilstein-journals.org]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. researchgate.net [researchgate.net]

- 25. Trifluoromethyl ketone inhibitors of fatty acid amide hydrolase: a probe of structural and conformational features contributing to inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical properties of Oleyl trifluoromethyl ketone

An In-Depth Technical Guide to the Chemical Properties and Applications of Oleyl Trifluoromethyl Ketone

Abstract

This compound (OTK) is a specialized chemical probe and potent enzyme inhibitor of significant interest in drug discovery and chemical biology. As a close structural analog of oleic acid, it leverages its long unsaturated alkyl chain to achieve high affinity and specificity for lipid-metabolizing enzymes. The replacement of the native carboxylic acid moiety with a highly electrophilic trifluoromethyl ketone group confers the ability to act as a transition-state analog inhibitor. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and biological applications of OTK, with a focus on its mechanism of action as a serine hydrolase inhibitor.

Introduction: The Significance of Trifluoromethyl Ketones in Chemical Biology

Trifluoromethyl ketones (TFMKs) represent a privileged class of compounds in medicinal chemistry and enzymology. The strong electron-withdrawing nature of the trifluoromethyl group renders the adjacent carbonyl carbon highly electrophilic. This unique electronic property makes TFMKs potent reversible covalent inhibitors of several enzyme classes, most notably serine and cysteine proteases and hydrolases.[1][2]

Unlike irreversible inhibitors that form a permanent covalent bond, TFMKs typically react with the hydroxyl group of an active site serine residue to form a stable, yet reversible, hemiketal adduct.[3][4][5] This adduct closely mimics the tetrahedral transition state of amide or ester hydrolysis, leading to very tight binding and potent inhibition.[1][3] this compound (OTK) is a prime example of this inhibitor class, designed with a long lipid tail derived from oleic acid to specifically target enzymes within lipid signaling pathways.[6]

Physicochemical and Spectroscopic Properties

OTK is a synthetic analog of oleic acid where the carboxyl group has been replaced by a trifluoromethyl ketone.[6][7] It is most commonly supplied as a solution in a solvent like ethanol for stability and ease of handling.[6][7]

Core Chemical Data

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Source(s) |

| IUPAC Name | 1,1,1-trifluoro-10Z-nonadecen-2-one | [6] |

| Synonyms | OTK, Heptadecyl Trifluoromethyl Ketone | [6] |

| CAS Number | 177987-23-4 | [6][] |

| Molecular Formula | C₁₉H₃₃F₃O | [6][] |

| Molecular Weight | 334.5 g/mol | [6][] |

| Appearance | Typically handled as a solution in ethanol | [6][7] |

| Solubility | Soluble in ethanol, DMF, and DMSO | [6] |

Predicted Spectroscopic Signature

While a definitive public spectral library for OTK is not available, its structure allows for the confident prediction of key spectroscopic features based on data from analogous long-chain TFMKs.[9]

-

¹H NMR:

-

Vinyl Protons: A multiplet signal expected around δ 5.3 ppm, characteristic of the protons on the Z-configured double bond (-CH=CH-).

-

Allylic Protons: Multiplets around δ 2.0 ppm corresponding to the CH₂ groups adjacent to the double bond.

-

Methylene Protons: A large, broad signal between δ 1.2-1.4 ppm from the long aliphatic chain.

-

Terminal Methyl Group: A triplet around δ 0.9 ppm.

-

Protons α to Ketone: A quartet signal is expected for the CH₂ group adjacent to the C=O, though its chemical shift would be further downfield than other methylenes.

-

-

¹⁹F NMR:

-

A sharp singlet is the most characteristic signal for the -CF₃ group. Based on similar TFMK structures, this peak is expected in the range of δ -71 to -73 ppm.[9] The absence of coupling confirms the terminal -CF₃ position.

-

-

¹³C NMR:

-

Carbonyl Carbon: A quartet (due to coupling with the three fluorine atoms) is expected for the ketone carbon at a downfield chemical shift.

-

CF₃ Carbon: A quartet with a large C-F coupling constant is expected.

-

Olefinic Carbons: Signals around δ 130 ppm.

-

-

Mass Spectrometry (EI-MS):

-

The molecular ion peak [M]⁺ at m/z 334.5 is expected.

-

Characteristic fragmentation patterns would include the loss of the CF₃ group ([M-69]⁺) and cleavage at the carbonyl group.

-

Synthesis of this compound

The synthesis of TFMKs from carboxylic acids or their ester derivatives is a well-established transformation in organic chemistry.[10][11][12][13] A plausible and efficient laboratory-scale synthesis of OTK would start from commercially available methyl oleate. The core transformation is a nucleophilic trifluoromethylation of the ester.

Synthetic Workflow Diagram

The following diagram illustrates a representative synthetic pathway from methyl oleate to this compound.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative method adapted from established procedures for the trifluoromethylation of esters using fluoroform.[11][13] All operations must be conducted by trained personnel in a well-ventilated fume hood under an inert atmosphere (Argon or Nitrogen).

Materials:

-

Methyl oleate (≥99%)

-

Potassium hexamethyldisilazide (KHMDS)

-

Triglyme (anhydrous)

-

Fluoroform (HCF₃) gas

-

Hydrochloric acid (1M aqueous solution)

-

Dichloromethane (DCM, anhydrous)

-

Sodium sulfate (anhydrous)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (HPLC grade)

Procedure:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a septum, dissolve methyl oleate (1.0 eq) in anhydrous triglyme.

-

Cooling: Cool the solution to -40 °C using a suitable cooling bath (e.g., acetonitrile/dry ice).

-

Fluoroform Addition: Introduce fluoroform gas (approx. 1.1-1.5 eq) into the reaction vessel. This can be achieved by bubbling the gas through the solution or by using a syringe for cooled, liquefied gas. Maintain the temperature at -40 °C.

-

Base Addition: Slowly add a solution of KHMDS (2.0 eq) in triglyme to the reaction mixture over 30 minutes, ensuring the internal temperature does not rise significantly. The KHMDS deprotonates the fluoroform in situ to generate the nucleophilic trifluoromethyl anion.[11][12]

-

Reaction Monitoring: Stir the mixture at -40 °C for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or by taking aliquots for ¹⁹F NMR analysis.

-

Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of 1M HCl at -40 °C. Allow the mixture to warm to room temperature.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3x).

-

Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude oil via silica gel column chromatography using a hexanes/ethyl acetate gradient to yield this compound as a pure product.

-

Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹⁹F NMR, and mass spectrometry.

Reactivity and Mechanism of Enzyme Inhibition

The inhibitory activity of OTK stems directly from the reactivity of the TFMK functional group. It is a potent inhibitor of Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid system responsible for degrading fatty acid amides like anandamide.[7][]

Mechanism of Serine Hydrolase Inhibition

FAAH is a member of the serine hydrolase superfamily.[7] These enzymes utilize a catalytic triad (typically Ser-His-Asp) to hydrolyze their substrates. The inhibition by OTK proceeds via the nucleophilic attack of the active site serine's hydroxyl group on the highly electrophilic carbonyl carbon of the TFMK.[1][4]

Caption: Mechanism of FAAH inhibition by this compound.

This reaction forms a covalent hemiketal adduct, which is significantly more stable than the corresponding tetrahedral intermediate formed with a substrate. This stability effectively sequesters the enzyme, preventing it from turning over its natural substrate. Studies in transfected COS-7 cells have shown that 10 µM OTK can inhibit both human and rat FAAH activity by over 94%.[6][7]

Applications in Research and Drug Development

The primary application of OTK is as a selective and potent inhibitor of FAAH.[7][] This makes it an invaluable tool for:

-

Studying the Endocannabinoid System: By blocking the degradation of anandamide and other fatty acid amides, OTK can be used to probe the physiological roles of these signaling molecules.[]

-

Target Validation: The use of OTK helps validate FAAH as a therapeutic target for conditions such as pain, inflammation, and anxiety.

-

Assay Development: It serves as a positive control inhibitor in high-throughput screening campaigns designed to discover new FAAH inhibitors.

Stability, Storage, and Handling

-

Storage: this compound is typically supplied in an ethanol solution. It should be stored at -20°C to prevent degradation. To change the solvent, the ethanol can be evaporated under a gentle stream of nitrogen, and the desired solvent can be added immediately.[7]

-

Handling: TFMKs should be handled with care. They are reactive electrophiles and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a chemical fume hood.

References

- APExBIO. (n.d.). This compound - Potent FAAH Inhibitor.

- Farràs, P., Sánchez-Hernández, A., Bota, A., de la Fuente, A., Orozco, M., & Guerrero, A. (2014). Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study. PubMed Central.

- Imperiali, B., & Abeles, R. H. (1986). Inhibition of serine proteases by peptidyl fluoromethyl ketones. Biochemistry, 25(13), 3760-3767.

- Cayman Chemical. (n.d.). This compound (CAS 177987-23-4).

- BOC Sciences. (n.d.). CAS 177987-23-4 this compound.

- MySkinRecipes. (n.d.). This compound.

- Li, P., Wang, H., Li, Y., Feng, C., & Zhang, X. (2009). Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. PubMed Central.

- ChemicalBook. (n.d.). This compound | 177987-23-4.

- Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl ketones.

- Gelb, M. H., Svaren, J. P., & Abeles, R. H. (1985). Fluoro ketone inhibitors of hydrolytic enzymes. Biochemistry, 24(8), 1813-1817.

- Saki, A., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - Supporting Information. Beilstein Journal of Organic Chemistry.

- Saki, A., Nishiyama, Y., Amii, H., & Okazoe, T. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry, 17, 431-438.

- Saki, A., Nishiyama, Y., Amii, H., & Okazoe, T. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journals.

- Saki, A., Nishiyama, Y., Amii, H., & Okazoe, T. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. PubMed.

- Gelb, M. H., Svaren, J. P., & Abeles, R. H. (1985). Fluoro ketone inhibitors of hydrolytic enzymes. Semantic Scholar.

Sources

- 1. Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of serine proteases by peptidyl fluoromethyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fluoro ketone inhibitors of hydrolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fluoro ketone inhibitors of hydrolytic enzymes. | Semantic Scholar [semanticscholar.org]

- 6. caymanchem.com [caymanchem.com]

- 7. apexbt.com [apexbt.com]

- 9. beilstein-journals.org [beilstein-journals.org]

- 10. Trifluoromethyl ketone synthesis [organic-chemistry.org]

- 11. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]

- 12. beilstein-journals.org [beilstein-journals.org]

- 13. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis pathway for Oleyl trifluoromethyl ketone

An In-depth Technical Guide to the Synthesis of Oleyl Trifluoromethyl Ketone

For Researchers, Scientists, and Drug Development Professionals

The incorporation of the trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry, offering profound enhancements to a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2][3] this compound, a derivative of the ubiquitous oleic acid, represents a valuable yet underexplored lipophilic chemical probe and potential therapeutic intermediate. This guide provides a comprehensive, technically-grounded framework for the synthesis of this compound. We will dissect the strategic considerations for precursor synthesis from oleic acid and propose a robust pathway for the subsequent trifluoromethylation. This document is designed to be a practical resource, replete with detailed experimental protocols, mechanistic insights, and characterization guidelines to empower researchers in their synthetic endeavors.

Strategic Overview: A Two-Stage Synthetic Approach

The synthesis of this compound is most logically approached in two distinct stages: first, the activation of the carboxylic acid moiety of oleic acid, and second, the introduction of the trifluoromethyl group. The inherent reactivity of the carboxylic acid necessitates its conversion to a more suitable electrophilic precursor. Two primary candidates for this role are methyl oleate and oleoyl chloride.

The choice between these precursors is a critical decision point, dictated by the chosen trifluoromethylation strategy. The ester (methyl oleate) is generally more stable and amenable to nucleophilic trifluoromethylation under basic conditions, while the acid chloride (oleoyl chloride) offers higher reactivity but may require more stringent handling conditions.

dot graph "synthesis_strategy" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} Caption: Overall synthetic strategy for this compound.

Precursor Synthesis: Activating Oleic Acid

Synthesis of Methyl Oleate via Fischer Esterification

The conversion of oleic acid to its methyl ester is a classic and efficient method of activation. The Fischer esterification, an acid-catalyzed reaction with methanol, is a high-yielding and scalable process.

Causality of Experimental Choices:

-

Catalyst: A strong acid catalyst, such as sulfuric acid, is employed to protonate the carbonyl oxygen of oleic acid, thereby increasing its electrophilicity and rendering it susceptible to nucleophilic attack by methanol.

-

Excess Methanol: The reaction is an equilibrium process. Utilizing a significant molar excess of methanol shifts the equilibrium towards the product side, in accordance with Le Châtelier's principle.

-

Removal of Water: The formation of water as a byproduct can drive the reverse reaction (ester hydrolysis). While not always necessary in a laboratory setting with a large excess of alcohol, for optimal yields, particularly on a larger scale, removal of water via a Dean-Stark apparatus can be beneficial.

Table 1: Comparative Data for Methyl Oleate Synthesis

| Method | Catalyst | Oleic Acid:Methanol Molar Ratio | Temperature (°C) | Reaction Time (hours) | Yield (%) |

| Fischer Esterification | Sulfuric Acid | 1:15 | 75 | 3 | 95.7 |

| Fischer Esterification | Sulfuric Acid | 1:9 | 110 | 1.33 | >95 |

Experimental Protocol: Synthesis of Methyl Oleate

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine oleic acid (1.0 eq) and methanol (15.0 eq).

-

Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (e.g., 1-2 mol%) to the mixture.

-

Reaction: Heat the mixture to reflux (approximately 75°C) and maintain for 3-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or by measuring the acid value of the reaction mixture.

-

Workup: After cooling to room temperature, transfer the mixture to a separatory funnel. Wash sequentially with water and then with a saturated sodium bicarbonate solution to neutralize the acid catalyst. Finally, wash with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the excess methanol under reduced pressure to yield methyl oleate as a clear to pale yellow oil.

Synthesis of Oleoyl Chloride

For synthetic routes requiring a more reactive electrophile, oleoyl chloride is an excellent precursor. It can be synthesized from oleic acid using a variety of chlorinating agents.

Causality of Experimental Choices:

-

Chlorinating Agent: Thionyl chloride (SOCl₂) is a common and effective choice as it produces gaseous byproducts (SO₂ and HCl) that are easily removed from the reaction mixture, driving the reaction to completion. Oxalyl chloride is also highly effective and provides clean reactions with volatile byproducts.

-

Anhydrous Conditions: Oleoyl chloride is highly susceptible to hydrolysis. Therefore, the reaction must be carried out under strictly anhydrous conditions using dry glassware and solvents.

Table 2: Comparison of Chlorinating Agents for Oleoyl Chloride Synthesis

| Chlorinating Agent | Solvent | Yield (%) | Byproducts |

| Thionyl Chloride | Neat or CH₂Cl₂ | ~97-99 | SO₂, HCl |

| Oxalyl Chloride | Hexane or CH₂Cl₂ | ~86 | CO, CO₂, HCl |

| Phosphorus Trichloride | Neat | ~60 | H₃PO₃ |

Experimental Protocol: Synthesis of Oleoyl Chloride

-

Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel (both protected by drying tubes), add oleic acid (1.0 eq).

-

Reagent Addition: Slowly add thionyl chloride (1.5-2.0 eq) to the oleic acid with stirring. The reaction is typically exothermic.

-

Reaction: After the initial reaction subsides, gently heat the mixture to reflux for 1-2 hours to ensure complete conversion.

-

Purification: Remove the excess thionyl chloride by distillation, initially at atmospheric pressure and then under reduced pressure, to obtain crude oleoyl chloride as a yellow-orange oil. For most applications, this crude product is of sufficient purity.

The Core Transformation: Synthesis of this compound

The introduction of the trifluoromethyl group onto the oleyl backbone is the pivotal step. Based on the available literature for the synthesis of aliphatic trifluoromethyl ketones, the most promising and mechanistically sound approach is the nucleophilic trifluoromethylation of methyl oleate using fluoroform (HCF₃) as the trifluoromethyl source.[4][5][6]

Causality of Experimental Choices:

-

Trifluoromethyl Source: Fluoroform (HCF₃) is an inexpensive and readily available industrial byproduct.[5]

-

Base: A strong, non-nucleophilic base such as potassium hexamethyldisilazide (KHMDS) is required to deprotonate the fluoroform and generate the trifluoromethyl anion (CF₃⁻).

-

Solvent: A high-boiling, aprotic, and polar solvent like triglyme is used to facilitate the dissolution of the reagents and to stabilize the generated trifluoromethyl anion.[4][5]

-

Temperature: The reaction is conducted at low temperatures (e.g., -40°C) to prevent the decomposition of the unstable trifluoromethyl anion into difluorocarbene and fluoride.[5]

dot graph "trifluoromethylation_mechanism" { rankdir="LR"; node [shape=plaintext, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} Caption: Proposed mechanism for the trifluoromethylation of Methyl Oleate.

A Note on the Stability of the Oleyl Double Bond: The proposed reaction conditions are basic and operate at low temperatures. These conditions are generally not expected to affect the integrity of the carbon-carbon double bond within the oleyl chain. Competing reactions such as isomerization or reduction of the double bond are unlikely under this protocol.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve methyl oleate (1.0 eq) in anhydrous triglyme. Cool the solution to -40°C using a suitable cooling bath (e.g., acetonitrile/dry ice).

-

Fluoroform Addition: Introduce fluoroform gas (1.1 eq) into the cooled solution.

-

Base Addition: Slowly add a solution of KHMDS (2.0 eq) in triglyme to the reaction mixture while maintaining the temperature at -40°C.

-

Reaction: Stir the reaction mixture at -40°C for 4-6 hours. Monitor the reaction progress by TLC or by quenching an aliquot and analyzing via GC-MS.

-

Workup: Quench the reaction by the slow addition of 1 M aqueous HCl. Allow the mixture to warm to room temperature. Extract the product with an organic solvent such as diethyl ether or ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound.

Characterization of this compound

The structural elucidation of the final product will rely on a combination of spectroscopic techniques.

Table 3: Expected Spectroscopic Data for this compound

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the protons of the oleyl chain, including the characteristic olefinic protons (~5.3 ppm), methylene groups adjacent to the double bond (~2.0 ppm), and the methylene group alpha to the carbonyl (~2.5-2.8 ppm, likely a triplet). The long aliphatic chain will show a large signal around 1.2-1.4 ppm, and a terminal methyl group will appear as a triplet around 0.9 ppm. |

| ¹³C NMR | A signal for the ketone carbonyl carbon (C=O) in the downfield region, and a characteristic quartet for the trifluoromethyl carbon (CF₃) due to C-F coupling. Signals for the olefinic carbons (~130 ppm) and the carbons of the aliphatic chain will also be present. |

| ¹⁹F NMR | A singlet for the three equivalent fluorine atoms of the CF₃ group. |

| IR Spectroscopy | A strong, sharp absorption band for the C=O stretch of the ketone, typically in the range of 1720-1740 cm⁻¹. The presence of the electron-withdrawing CF₃ group may shift this frequency slightly higher compared to a non-fluorinated long-chain ketone. Also, strong C-F stretching bands will be observed in the 1100-1300 cm⁻¹ region.[7] |

| Mass Spectrometry (EI) | A molecular ion peak (M⁺). Characteristic fragmentation patterns for long-chain ketones, including α-cleavage on either side of the carbonyl group, will be observed.[1][8][9] The loss of the CF₃ group would also be a likely fragmentation pathway. |

Conclusion and Future Outlook

This guide has outlined a rational and experimentally detailed pathway for the synthesis of this compound, a molecule of significant interest for applications in medicinal chemistry and as a chemical probe. By leveraging the well-established preparations of methyl oleate or oleoyl chloride, followed by a modern nucleophilic trifluoromethylation protocol, this valuable compound can be accessed in a controlled and efficient manner. The provided protocols, grounded in mechanistic understanding and supported by relevant literature, offer a solid foundation for researchers to successfully synthesize and characterize this and other long-chain trifluoromethyl ketones. The future development of this class of molecules holds promise for the creation of novel enzyme inhibitors, lipid signaling probes, and advanced drug delivery systems.

References

-

Uno, S., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry, 17, 431–438. Available at: [Link]

-

Singh, R. P., Cao, G., Kirchmeier, R. L., & Shreeve, J. M. (1999). Cesium Fluoride Catalyzed Trifluoromethylation of Esters, Aldehydes, and Ketones with (Trifluoromethyl)trimethylsilane. The Journal of Organic Chemistry, 64(8), 2873–2876. Available at: [Link]

-

Uno, S., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. National Center for Biotechnology Information. Available at: [Link]

-

Mass Spectrometry: Aldehyde and Ketone Fragmentation. (2024). JoVE. Available at: [Link]

-

Tan, Z., et al. (2009). Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. Bioorganic & Medicinal Chemistry Letters, 19(22), 6331-6335. Available at: [Link]

-

van Leeuwen, S. M., Hendriksen, L., & Karst, U. (2004). Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry. Journal of Chromatography A, 1058(1-2), 107-112. Available at: [Link]

-

Zhang, X., et al. (2000). A new route to α-trifluoromethyl-α,β-unsaturated esters. Tetrahedron Letters, 41(16), 2953-2955. Available at: [Link]

-

The Journal of Organic Chemistry Ahead of Print. (2024). ACS Publications. Available at: [Link]

-

Mass Spectrometry: Alpha Cleavage of Ketones. (2014). YouTube. Available at: [Link]

-

Recent Development of Trifluoromethyl Reagents: A Review. (2021). ResearchGate. Available at: [Link]

-

Uno, S., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. PubMed. Available at: [Link]

-

Fragmentation and mass spectra of Ketone. (2013). Chemistry!!! Not Mystery. Available at: [Link]

-

Phenyl trifluoromethyl ketone - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. Available at: [Link]

-

Oxidative trifluoromethylation and fluoroolefination of unactivated olefins. (2014). RSC Publishing. Available at: [Link]

-

Pistritto, V. A., et al. (2020). Oxidation of α-Trifluoromethyl and Non-Fluorinated Alcohols via the Merger of Oxoammonium Cations and Photoredox Catalysis. The Royal Society of Chemistry. Available at: [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2024). National Center for Biotechnology Information. Available at: [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Hovione. Available at: [Link]

-

Nucleophilic trifluoromethylation of carbonyl compounds and derivatives. (2014). Semantic Scholar. Available at: [Link]

-

INFRARED SPECTROSCOPY (IR). (n.d.). University of Colorado Boulder. Available at: [Link]

-

Uno, S., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journals. Available at: [Link]

-

Nabi, S. N., & Sheppard, N. (1959). The infrared spectra of some compounds containing the trifluoromethylthio-group, CF3·S·. Journal of the Chemical Society (Resumed), 3439. Available at: [Link]

-

Table 3 . Nucleophilic Trifluoromethylation of Carbonyl Compounds 2... (n.d.). ResearchGate. Available at: [Link]

-

Nucleophilic trifluoromethylation of carbonyl compounds and derivatives. (2014). ResearchGate. Available at: [Link]

-

Oxidative trifluoromethylation and trifluoromethylthiolation reactions using (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source. (2014). PubMed. Available at: [Link]

-

New Stable Reagents for the Nucleophilic Trifluoromethylation. 1. Trifluoromethylation of Carbonyl Compounds with N-Formylmorpholine Derivatives. (2000). Organic Chemistry Portal. Available at: [Link]

-

19.14: Spectroscopy of Aldehydes and Ketones. (2023). Chemistry LibreTexts. Available at: [Link]

-

Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016). Master Organic Chemistry. Available at: [Link]

-

Methyl Oleate. (n.d.). PubChem. Available at: [Link]

-

methyl oleate 9-octadecenoic acid (Z)-. (n.d.). The Good Scents Company. Available at: [Link]

-

Gas chromatographic separation of cis-trans isomers: methyl oleate/methyl elaidate. (1976). Journal of Chromatography A, 119, 401-407. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. spectrabase.com [spectrabase.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. d-nb.info [d-nb.info]

- 5. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]

- 6. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 694. The infrared spectra of some compounds containing the trifluoromethylthio-group, CF3·S· - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 8. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]

- 9. youtube.com [youtube.com]

An In-Depth Technical Guide to Oleyl Trifluoromethyl Ketone (OTFK) in Endocannabinoid System Research

Prepared by a Senior Application Scientist, this guide provides a comprehensive overview of Oleyl trifluoromethyl ketone (OTFK), a pivotal tool for researchers, scientists, and drug development professionals investigating the endocannabinoid system (ECS).

The Endocannabinoid System and the Role of Fatty Acid Amide Hydrolase (FAAH)

The endocannabinoid system (ECS) is a ubiquitous and complex signaling network that plays a crucial role in maintaining physiological homeostasis.[1][2] It modulates a vast array of bodily functions, including pain perception, mood, appetite, memory, and immune responses.[1][2] The core components of the ECS are:

-

Endocannabinoids: Endogenous lipid-based neurotransmitters, with N-arachidonoylethanolamine (anandamide or AEA) and 2-arachidonoylglycerol (2-AG) being the most extensively studied.[3] These molecules are synthesized "on-demand" in response to neuronal activity.[3][4]

-

Cannabinoid Receptors: Primarily the G protein-coupled receptors CB1 and CB2, which are distributed throughout the central and peripheral nervous systems, as well as in immune cells.[1][5]

-

Metabolic Enzymes: Enzymes responsible for the synthesis and degradation of endocannabinoids.

A key regulatory mechanism within the ECS is the enzymatic degradation of anandamide. The primary enzyme responsible for this process is Fatty Acid Amide Hydrolase (FAAH) , an integral membrane protein belonging to the serine hydrolase family.[6][7][8] FAAH hydrolyzes anandamide into arachidonic acid and ethanolamine, thus terminating its signaling activity.[9]

The inhibition of FAAH has emerged as a promising therapeutic strategy. By preventing the breakdown of anandamide, FAAH inhibitors can elevate its endogenous levels, thereby enhancing endocannabinoid signaling.[6][10][11][12] This approach may offer therapeutic benefits for a range of conditions, including chronic pain, anxiety disorders, and neurodegenerative diseases, potentially without the adverse psychotropic effects associated with direct CB1 receptor agonists.[10][11][13]

This compound (OTFK): A Potent FAAH Inhibitor

This compound (OTFK), also known as Heptadecyl Trifluoromethyl Ketone or OTK, is a powerful and widely used research tool for studying the ECS.[14][15][16]

Chemical Properties and Structure

OTFK is a synthetic analog of oleic acid where the carboxylic acid group is replaced by a trifluoromethyl ketone.[7][14][16] This structural modification is crucial for its inhibitory activity. The trifluoromethyl ketone group is a key electrophilic moiety that interacts with the active site of FAAH.

| Property | Value | Source |

| Formal Name | 1,1,1-trifluoro-10Z-nonadecen-2-one | [14][15] |

| CAS Number | 177987-23-4 | [14] |

| Molecular Formula | C₁₉H₃₃F₃O | [14][15] |

| Formula Weight | 334.5 g/mol | [14][15] |

| Purity | ≥98% | [14][15] |

| Formulation | A solution in ethanol | [14][15] |

| Storage | -20°C | [14][15] |

| Stability | ≥ 2 years | [14][15] |

Solubility:

For biological experiments, it is recommended to prepare fresh aqueous solutions. If an organic solvent-free solution is required, the ethanol can be evaporated under a gentle stream of nitrogen, and the resulting neat oil can be dissolved directly in aqueous buffers.[15]

Mechanism of Action and Potency

OTFK is a potent inhibitor of both human and rat FAAH.[7][14][16] The trifluoromethyl ketone moiety is a critical feature that mimics the transition state of the substrate hydrolysis, allowing it to bind tightly to the active site of the enzyme.[17] This interaction effectively blocks the access of anandamide to the catalytic serine residue (Ser241) of FAAH, thereby preventing its degradation.[8]

Studies have demonstrated the high potency of OTFK. In transfected COS-7 cells, a 10 µM concentration of OTFK was shown to inhibit 95.7% of human FAAH activity and 94.8% of rat FAAH activity.[7][14][16] While OTFK is a powerful research tool, it is important to note that trifluoromethyl ketones, as a class, may not be entirely selective for FAAH over other serine hydrolases.[18] Therefore, for studies requiring exceptional selectivity, other classes of inhibitors, such as α-ketoheterocycles or aryl carbamates, might be considered.[8][18]

Experimental Methodologies

The following protocols provide a framework for characterizing the inhibitory effects of OTFK on FAAH activity.

In Vitro Fluorometric FAAH Inhibition Assay

This high-throughput assay is a standard method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against FAAH. The principle relies on the enzymatic cleavage of a fluorogenic substrate by FAAH, which releases a fluorescent molecule. The reduction in the rate of fluorescence generation in the presence of an inhibitor is proportional to its potency.[19]

Materials:

-

Recombinant human or rat FAAH enzyme

-

FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

-

Fluorogenic FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide, AAMCA)

-

This compound (OTFK)

-

Positive control inhibitor (e.g., URB597)

-

96-well black microplates

-

Fluorescence plate reader (Excitation: ~360 nm, Emission: ~465 nm)

Step-by-Step Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of OTFK in a suitable solvent like DMSO.

-

Perform serial dilutions of the OTFK stock solution in the assay buffer to create a range of desired concentrations.

-

Dilute the recombinant FAAH enzyme in the assay buffer to the working concentration.

-

Prepare the AAMCA substrate solution in the assay buffer.

-

-

Assay Plate Setup (in a 96-well plate):

-

Blank (No Enzyme): Add assay buffer.

-

Vehicle Control (100% Activity): Add the FAAH enzyme solution and the same final concentration of the vehicle (e.g., DMSO) used for the inhibitor.

-

Inhibitor Wells: Add the FAAH enzyme solution and the various dilutions of OTFK.

-

Positive Control: Add the FAAH enzyme solution and a known concentration of the positive control inhibitor.

-

-

Pre-incubation:

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding the AAMCA substrate solution to all wells.

-

Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

-

Measure the fluorescence intensity kinetically over 30-60 minutes, taking readings every 1-2 minutes.[9]

-

-

Data Analysis:

-

For each well, determine the rate of reaction by calculating the slope of the linear portion of the fluorescence versus time curve.

-

Subtract the rate of the blank wells from all other rates.

-

Calculate the percentage of inhibition for each OTFK concentration relative to the vehicle control (100% activity).

-

Plot the percent inhibition against the logarithm of the OTFK concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[9]

-

Quantification of Endocannabinoid Levels by LC-MS/MS

To confirm that FAAH inhibition by OTFK leads to an increase in endogenous anandamide levels, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. This technique allows for the sensitive and specific quantification of endocannabinoids in biological samples such as cell lysates or tissue homogenates.[20][21][22][23]

Experimental Workflow Overview:

-

Sample Preparation:

-

Treat cells or animals with OTFK or a vehicle control for a specified period.

-

Harvest cells or tissues and immediately process them to prevent artefactual changes in endocannabinoid levels. This often involves rapid homogenization in an organic solvent.[20]

-

Perform lipid extraction using established methods like the Folch or Bligh-Dyer procedures.[20]

-

-

Chromatographic Separation:

-

Mass Spectrometric Detection:

-

The separated analytes are introduced into a tandem mass spectrometer.

-

The instrument is set up for multiple reaction monitoring (MRM) to specifically detect and quantify anandamide and other related N-acylethanolamines based on their unique mass-to-charge ratios and fragmentation patterns.[21]

-

-

Data Analysis:

-

Quantify the concentration of anandamide in the OTFK-treated samples and compare it to the vehicle-treated controls to determine the effect of FAAH inhibition.

-

Visualizing Pathways and Workflows

Endocannabinoid Signaling and FAAH Inhibition

The following diagram illustrates the central role of FAAH in terminating anandamide signaling and how OTFK intervenes in this process.

Caption: Endocannabinoid signaling pathway showing FAAH inhibition by OTFK.

Experimental Workflow for FAAH Inhibition Assay

This diagram outlines the key steps involved in determining the IC₅₀ of OTFK using the fluorometric assay.

Caption: Workflow for determining the IC₅₀ of OTFK in an FAAH inhibition assay.

Conclusion

This compound is an indispensable tool in endocannabinoid research. Its potent inhibitory action on FAAH allows scientists to effectively increase endogenous anandamide levels, providing a powerful method to probe the physiological and pathological functions of the endocannabinoid system. The well-characterized nature of OTFK, combined with established experimental protocols, ensures its continued utility in elucidating the therapeutic potential of FAAH inhibition for a variety of human diseases.

References

-

Title: Targeting Endocannabinoid Signaling: FAAH and MAG Lipase Inhibitors Source: Annual Review of Pharmacology and Toxicology URL: [Link]

-

Title: Targeting Endocannabinoid Signaling: FAAH and MAG Lipase Inhibitors Source: Annual Reviews URL: [Link]

-

Title: A perspective review on fatty acid amide hydrolase (FAAH) inhibitors as potential therapeutic agents Source: ResearchGate URL: [Link]

-

Title: The Potential of Inhibitors of Endocannabinoid Metabolism for Drug Development: A Critical Review Source: ResearchGate URL: [Link]

-

Title: Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality Source: PubMed Central URL: [Link]

-

Title: Trifluoromethyl ketone inhibitors of fatty acid amide hydrolase: a probe of structural and conformational features contributing to inhibition Source: PubMed URL: [Link]

-

Title: The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) Source: PubMed Central URL: [Link]

-

Title: Endocannabinoid signaling dynamics probed with optical tools Source: PubMed URL: [Link]

-

Title: Exceptionally potent inhibitors of fatty acid amide hydrolase: The enzyme responsible for degradation of endogenous oleamide and anandamide Source: PNAS URL: [Link]

-

Title: this compound Source: MySkinRecipes URL: [Link]

-

Title: Quantification of brain endocannabinoid levels: methods, interpretations and pitfalls Source: PubMed Central URL: [Link]

-

Title: Potent and Selective α-Ketoheterocycle-Based Inhibitors of the Anandamide and Oleamide Catabolizing Enzyme, Fatty Acid Amide Hydrolase Source: PubMed Central URL: [Link]

-

Title: Quantitative profiling of endocannabinoids and related N-acylethanolamines in human CSF using nano LC-MS/MS Source: PubMed Central URL: [Link]

-

Title: Synthesis of trifluoromethyl ketones Source: Organic Chemistry Portal URL: [Link]

-

Title: Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system Source: Beilstein Journals URL: [Link]

-

Title: Quantification of 24 circulating endocannabinoids, endocannabinoid-related compounds, and their phospholipid precursors in human plasma by UHPLC-MS/MS Source: PubMed Central URL: [Link]

-

Title: The Endocannabinoid System: A Potential Target for the Treatment of Various Diseases Source: MDPI URL: [Link]

-

Title: Experimental and Pre-Analytical Considerations of Endocannabinoid Quantification in Human Biofluids Prior to Mass Spectrometric Analysis Source: MDPI URL: [Link]

-

Title: Imaging and Genetic Tools for the Investigation of the Endocannabinoid System in the CNS Source: MDPI URL: [Link]

-

Title: Imaging and Genetic Tools for the Investigation of the Endocannabinoid System in the CNS Source: MDPI URL: [Link]

-

Title: A Sensitive Ultrahigh-Performance Liquid Chromatography/Tandem Mass Spectrometry Method for the Simultaneous Analysis of Phytocannabinoids and Endocannabinoids in Plasma and Brain Source: eScholarship.org URL: [Link]

-

Title: The endocannabinoid system as a target for the treatment of cannabis dependence Source: ResearchGate URL: [Link]

-

Title: The endocannabinoid anandamide is a direct and selective blocker of the background K+ channel TASK-1 Source: PubMed Central URL: [Link]

-

Title: Inhibition of Fatty Acid Amide Hydrolase (FAAH) Regulates NF-kb Pathways Reducing Bleomycin-Induced Chronic Lung Inflammation and Pulmonary Fibrosis Source: MDPI URL: [Link]

-

Title: Increased CB2 mRNA and anandamide in human blood after cessation of cannabis abuse Source: ResearchGate URL: [Link]

-

Title: Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 Source: Wiley Online Library URL: [Link]

-

Title: The Therapeutic Potential of the Endocannabinoid System in Age-Related Diseases Source: PubMed Central URL: [Link]

-

Title: Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain Source: PubMed Central URL: [Link]

-

Title: Increased CB2 mRNA and anandamide in human blood after cessation of cannabis abuse Source: PubMed URL: [Link]

-

Title: (PDF) Synthesis, in vitro antimicrobial assessment, and computational investigation of pharmacokinetic and bioactivity properties of novel trifluoromethylated compounds using in silico ADME and toxicity prediction tools Source: ResearchGate URL: [Link]

-

Title: In Vitro and In Vivo Wide-Spectrum Dual Antimycetomal Activity of Eight Essential Oils Coupled with Chemical Composition and Metabolomic Profiling Source: MDPI URL: [Link]

-

Title: The endogenous cannabinoid anandamide has effects on motivation and anxiety that are revealed by fatty acid amide hydrolase (FAAH) inhibition Source: PubMed URL: [Link]

-

Title: Endocannabinoid system – Knowledge and References Source: Taylor & Francis URL: [Link]

-

Title: Anandamide induces cell death independently of cannabinoid receptors or vanilloid receptor 1: possible involvement of lipid rafts Source: PubMed Central URL: [Link]

-

Title: In vitro and in vivo profile of 5-[(4′-trifluoromethyl-biphenyl-2-carbonyl)-amino]-1H-indole-2-carboxylic acid benzylmethyl carbamoylamide (dirlotapide), a novel potent MTP inhibitor for obesity Source: ResearchGate URL: [Link]

-